molecular formula C42H36O4P2 B8197539 (S)-SunPhos

(S)-SunPhos

Cat. No. B8197539
M. Wt: 666.7 g/mol
InChI Key: POSDZZNQKAOHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-SunPhos is a useful research compound. Its molecular formula is C42H36O4P2 and its molecular weight is 666.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-SunPhos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-SunPhos including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis : (S)-SunPhos has been utilized in chemical synthesis, particularly in the Ru-SUNPHOS catalyzed enantioselective hydrogenation of sulfonyl ketones. This process efficiently synthesizes chiral beta-hydroxy sulfones, which are significant in organic chemistry (Wan et al., 2007).

  • Solar Cell Applications : In the field of solar energy, rare-earth ion-doped up-conversion materials, including those involving (S)-SunPhos, have been developed for solar cell applications. This includes the use of trivalent rare-earth-ion-doped phosphors in organic solar cells (Wang et al., 2011).

  • Enhancing Catalytic Processes : The use of CeCl 3.7H 2O has been shown to improve the enantioselectivity and stability of [RuCl(benzene)(S)-SunPhos]Cl in the asymmetric hydrogenation of aromatic alpha-ketoesters. This highlights (S)-SunPhos's role in enhancing catalytic processes (Meng et al., 2008).

  • Solar Radiation Measurement : In atmospheric and climate studies, the measurement of solar radiation is crucial. The SORCE mission, for instance, focuses on measuring solar radiation at the top of Earth's atmosphere, providing essential data for these studies. While not directly mentioning (S)-SunPhos, this research is part of the broader context of solar studies relevant to its applications (Rottman, 2005).

properties

IUPAC Name

[4-(5-diphenylphosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl)-2,2-dimethyl-1,3-benzodioxol-5-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36O4P2/c1-41(2)43-33-25-27-35(47(29-17-9-5-10-18-29)30-19-11-6-12-20-30)37(39(33)45-41)38-36(28-26-34-40(38)46-42(3,4)44-34)48(31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-28H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSDZZNQKAOHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OC(O6)(C)C)P(C7=CC=CC=C7)C8=CC=CC=C8)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-SunPhos

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.